2,4-DICHLOROPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE
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Overview
Description
2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate is an organic compound that features a dichlorophenyl group and a nitrobenzenesulfinyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The sulfinyl group can be oxidized to a sulfonyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4-dichlorophenyl 2-(2-aminobenzenesulfonyl)acetate.
Reduction: Formation of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfonyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dichlorophenyl group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2-(2-nitrobenzenesulfonyl)acetate
- 2,4-Dichlorophenyl 2-(2-aminobenzenesulfinyl)acetate
- 2,4-Dichlorophenyl 2-(2-aminobenzenesulfonyl)acetate
Uniqueness
2,4-Dichlorophenyl 2-(2-nitrobenzenesulfinyl)acetate is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5S/c15-9-5-6-12(10(16)7-9)22-14(18)8-23(21)13-4-2-1-3-11(13)17(19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZKOUAGTNGFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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